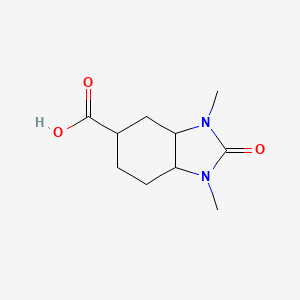

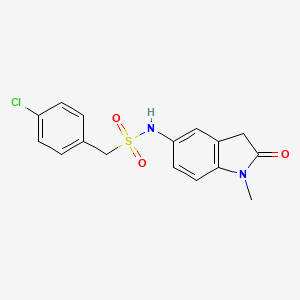

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

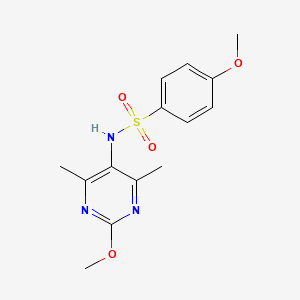

1. Synthesis of O-Glycosylated Peptides and Proteins

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is widely used in the synthesis of O-glycosylated peptides and proteins. These compounds are crucial in the study of protein structure, function, and in the development of therapeutics. For instance, it has been used in the synthesis of O-glycosylated tuftsins, demonstrating its utility in incorporating glycosylated amino acid residues into peptides (Filira et al., 2009). Additionally, it's been used in the synthesis of carbohydrate-modified beta3hSer and its incorporation into beta-peptides, highlighting its role in the preparation of beta-amino acids bearing common post-translational modifiers (Norgren, Norberg, & Arvidsson, 2007).

2. Solid-Phase Synthesis of Glycopeptides

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is instrumental in solid-phase synthesis of glycopeptides. This method is crucial for the efficient and rapid generation of glycopeptide libraries for biological studies. For example, it's used in the synthesis of O-linked glycopeptide analogues of enkephalin, exploring the significance of the glycoside moiety in peptides related to the blood-brain barrier (BBB) transport, opiate receptor binding, and analgesia (Mitchell, Pratt, Hruby, & Polt, 2001).

3. Construction of Complex Glycopeptides

This compound is also utilized in the construction of complex glycopeptides, such as the synthesis of an Fmoc-Asn-heptasaccharide building block for chemoenzymatic glycopeptide synthesis. This process is pivotal in the study of glycoproteins and their biological functions (Mezzato & Unverzagt, 2010).

4. Stereoselective Synthesis of O-Glycosylated Amino Acid Building Blocks

Fmoc-Thr(beta-D-Glc(Ac)4)-OH plays a role in the stereoselective synthesis of O-glycosylated amino acid building blocks. This aspect is crucial for the synthesis of peptides and proteins with specific structural and functional properties. For instance, it's used in a concise methodology for the stereoselective synthesis of these building blocks, crucial in elucidating the three-dimensional structure of glycoproteins (Satyanarayana et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(beta-D-Glc(Ac)4)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2494588.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)